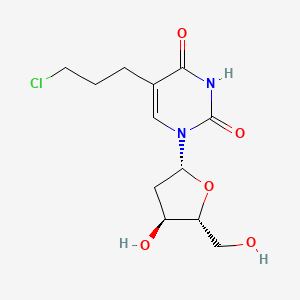
5-(3-Chloropropyl)-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropyl)-2’-deoxyuridine: is a synthetic nucleoside analog that has garnered interest in various fields of scientific research. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a chloropropyl group at the 5-position of the uracil ring. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)-2’-deoxyuridine typically involves the alkylation of 2’-deoxyuridine with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods: Industrial production of 5-(3-Chloropropyl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloropropyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2’-deoxyuridine and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, and amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted uridines with various functional groups replacing the chloropropyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the uracil ring.
Hydrolysis: Products include 2’-deoxyuridine and 3-chloropropanol.
Scientific Research Applications
Chemistry: 5-(3-Chloropropyl)-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications.
Biology: In molecular biology, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA can help elucidate the effects of modified nucleosides on DNA polymerase activity and fidelity.
Medicine: The compound has potential applications in antiviral and anticancer research. Its structural similarity to thymidine allows it to be incorporated into viral DNA, potentially inhibiting viral replication. Additionally, it can be used to develop prodrugs that release active metabolites upon enzymatic cleavage.
Industry: In the pharmaceutical industry, 5-(3-Chloropropyl)-2’-deoxyuridine is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it a valuable component in the design of nucleoside-based drugs.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the chloropropyl group can interfere with DNA replication and repair processes. This can lead to the formation of DNA adducts, strand breaks, and ultimately, cell death. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine: Another thymidine analog used in molecular biology and cancer research.
5-Fluoro-2’-deoxyuridine: A nucleoside analog with potent anticancer activity.
5-Iodo-2’-deoxyuridine: Used in antiviral research and as a radiosensitizer in cancer therapy.
Uniqueness: 5-(3-Chloropropyl)-2’-deoxyuridine is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and enzymes, making it a versatile tool in various research applications .
Properties
CAS No. |
97975-05-8 |
|---|---|
Molecular Formula |
C12H17ClN2O5 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
5-(3-chloropropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17ClN2O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
NRZOXEUJFYCPSL-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


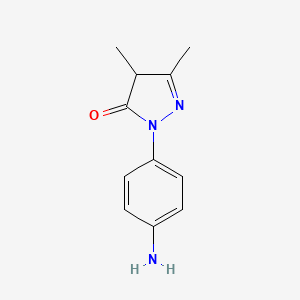
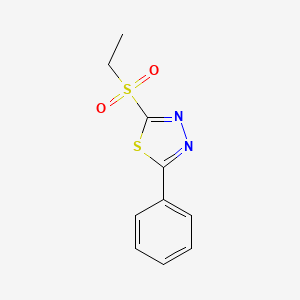
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
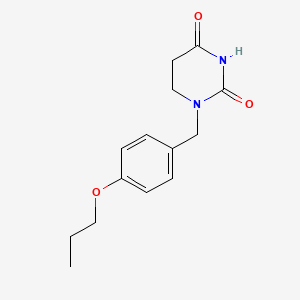
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)
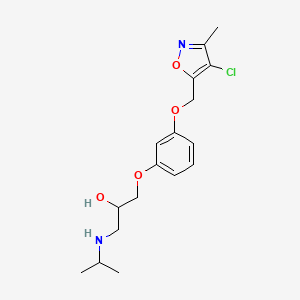

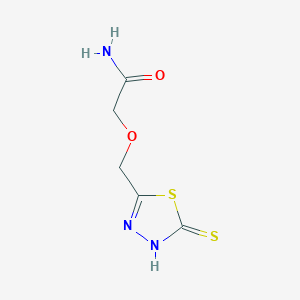

![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)


![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
